Phenyl chlorodithioformate
Overview
Description
Phenyl chlorodithioformate (PhSCSCl) is a chlorodithioformate ester where the oxygen atom in a chloroformate ester is replaced by sulfur. It is part of a family of compounds where such substitution can lead to different products, including chlorothioformate and chlorothionoformate esters. Phenyl chlorodithioformate is particularly interesting due to its unique reactivity profile compared to its oxygen-containing counterparts .
Synthesis Analysis
The synthesis of phenyl chlorodithioformate is not directly described in the provided papers. However, it can be inferred that similar to other chlorodithioformates, it could be synthesized through the reaction of appropriate thiols with chloroformates or by the reaction of chlorodithioformic acid with phenol derivatives. The reaction conditions would likely need to be carefully controlled to prevent further reaction or decomposition of the product .
Molecular Structure Analysis
While the molecular structure of phenyl chlorodithioformate is not directly reported, related compounds have been studied. For example, the molecular structures of 1-phenyl-1-chalcogeno-4-methyl-4-chloro-1lambda5,4-phosphastanninanes have been determined by X-ray analysis, showing a pentacoordination at the tin atom. These structures exhibit a trigonal bipyramidal geometry, which could be somewhat related to the geometry around the sulfur atoms in phenyl chlorodithioformate .
Chemical Reactions Analysis
Phenyl chlorodithioformate reacts via an ionization pathway across a range of solvents. This behavior is in contrast to phenyl chloroformate, which reacts via an addition-elimination pathway. The ionization pathway is favored in aqueous solvents rich in fluoroalcohol. The reactivity of phenyl chlorodithioformate is consistent with the relative stabilities of species with positive charge on the sulfur atom, which is higher than that on oxygen .
Physical and Chemical Properties Analysis
The physical and chemical properties of phenyl chlorodithioformate are not explicitly detailed in the provided papers. However, based on the behavior of similar compounds, it can be assumed that phenyl chlorodithioformate would be sensitive to moisture and may require storage under anhydrous conditions. Its solubility would vary depending on the solvent, with potential solubility in polar aprotic solvents. The compound's reactivity suggests that it could be a useful intermediate in the synthesis of thioketones or in the formation of carbon-sulfur bonds .
Scientific Research Applications
Solvolysis Studies
Phenyl chlorodithioformate has been studied in the context of solvolysis. Kevill, Koyoshi, and D’Souza (2007) found that it exhibits specific rates of solvolysis in various solvents. This research is valuable for understanding the solvolytic reactions of chlorodithioformates and their derivatives (Kevill, Koyoshi, & D’Souza, 2007).
Influence on Solvolytic Reactions
Phenyl chlorodithioformate's influence on the solvolytic reactions of various esters was explored by D’Souza and Kevill (2014). Their study revealed the differences in reaction pathways depending on the substitution of sulfur for oxygen in chloroformate esters (D’Souza & Kevill, 2014).
Reactions with Grignard Reagents
Larsson and Lawesson (1975) investigated the reaction of ethyl and phenyl chlorodithioformate with Grignard reagents. They found that these reactions yield substituted thioketones, providing insights into the reactivity of chlorodithioformates with organomagnesium compounds (Larsson & Lawesson, 1975).
Synthesis of Dithiocarbamates
Norberto et al. (2005) focused on the synthesis of phenyl arylsulfonyl-alkyl-dithiocarbamates using phenyl chlorodithioformate. This research contributes to the field of synthetic organic chemistry, particularly in the synthesis of dithiocarbamates (Norberto et al., 2005).
Kinetic Studies
Castro, Gazitúa, and Santos (2009) performed a kinetic study on the reactions of aryl chlorodithioformates with pyridines and secondary alicyclic amines. Their work offers valuable insights into the reaction mechanisms and kinetics of chlorodithioformates (Castro, Gazitúa, & Santos, 2009).
Safety And Hazards
Phenyl chlorodithioformate is classified as Acute Tox. 4 Oral - Skin Corr. 1B . It is harmful if swallowed and causes severe skin burns and eye damage . It has a flash point of 113 °C . Personal protective equipment such as dust mask type N95 (US), Eyeshields, and Gloves are recommended when handling this chemical .
Future Directions
properties
IUPAC Name |
phenyl chloromethanedithioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClS2/c8-7(9)10-6-4-2-1-3-5-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXIHCWFFNGQDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC(=S)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20343845 | |
Record name | Phenyl chlorodithioformate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20343845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl chlorodithioformate | |
CAS RN |
16911-89-0 | |
Record name | Phenyl chlorodithioformate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20343845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenyl Chlorodithioformate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.